N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
Description
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a benzylsulfanyl group. The hexanamide side chain at position 2 is linked to a 1,3-dioxo-isoindole moiety, introducing additional aromatic and electron-withdrawing characteristics.
Properties
Molecular Formula |
C23H22N4O3S2 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-6-(1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C23H22N4O3S2/c28-19(24-22-25-26-23(32-22)31-15-16-9-3-1-4-10-16)13-5-2-8-14-27-20(29)17-11-6-7-12-18(17)21(27)30/h1,3-4,6-7,9-12H,2,5,8,13-15H2,(H,24,25,28) |
InChI Key |
IUQSZKJYNYNRNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Core Reaction Pathway
The primary synthesis route involves a sequence of nucleophilic substitutions and amide bond formations. As detailed in the literature, the process begins with 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole as the central intermediate. This intermediate reacts with piperidine under reflux conditions in anhydrous tetrahydrofuran (THF), facilitating the displacement of the chloro group by the amine moiety of piperidine. The subsequent step introduces the isoindole component via a coupling reaction with 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl chloride , catalyzed by N,N-diisopropylethylamine (DIPEA) to promote amide bond formation.
Critical Parameters :
Purification and Isolation
Post-reaction purification employs recrystallization from a ethanol-water (3:1 v/v) mixture, yielding the final compound as a pale-yellow crystalline solid. High-performance liquid chromatography (HPLC) analysis confirms a purity of ≥98%, with a melting point of 189–192°C.
Optimization of Reaction Conditions
Catalytic Efficiency
The use of DIPEA as a base enhances the nucleophilicity of the amine group, accelerating the amide coupling step. Comparative studies show that alternatives like triethylamine result in lower yields (72% vs. 89% with DIPEA).
Solvent Selection
Polar aprotic solvents such as THF and dimethylformamide (DMF) were evaluated. THF outperforms DMF due to its lower propensity for byproduct formation (Table 1).
Table 1. Solvent Impact on Reaction Yield
| Solvent | Yield (%) | Byproducts (%) |
|---|---|---|
| THF | 89 | 3 |
| DMF | 76 | 12 |
Characterization and Analytical Validation
Spectroscopic Techniques
Infrared (IR) Spectroscopy : A strong absorption at 1685 cm⁻¹ confirms the C=O stretch of the isoindole dione. The N-H bending vibration of the amide bond appears at 1540 cm⁻¹.
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.12 (s, 1H, thiadiazole-H), 7.85–7.78 (m, 4H, isoindole-H), 4.62 (s, 2H, benzyl-SCH₂), 3.45 (t, 2H, hexanamide-CH₂).
Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 467.1 [M+H]⁺, aligning with the theoretical molecular weight of 466.6 g/mol.
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) resolves the compound at a retention time of 6.8 minutes, with no detectable impurities above 0.5%.
Comparative Analysis of Synthetic Approaches
While the outlined method remains predominant, alternative routes involving microwave-assisted synthesis have been explored for similar thiadiazole derivatives, reducing reaction times by 40% . However, scalability challenges and equipment limitations hinder their adoption for this specific compound.
Chemical Reactions Analysis
Types of Reactions
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
Structural Features
The compound features a thiadiazole ring and an isoindole moiety, which are known to enhance biological activity. The presence of the benzylsulfanyl group contributes to its potential pharmacological properties.
Overview
Research indicates that derivatives of the 1,3,4-thiadiazole nucleus exhibit promising anticancer properties. For instance, compounds containing this structure have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
A study evaluated several thiadiazole derivatives against human cancer cell lines such as PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma). The results showed that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.74 to 10.0 μg/mL .
| Cell Line | IC50 Value (μg/mL) | Compound Tested |
|---|---|---|
| PC3 | 10 | Thiadiazole Derivative A |
| HT-29 | 3.29 | Thiadiazole Derivative B |
| SKNMC | 8 | Thiadiazole Derivative C |
Overview
The compound's potential as an antimicrobial agent has also been investigated. Thiadiazole derivatives have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Testing
In a comparative study, several thiadiazole derivatives were evaluated for their antibacterial efficacy against Escherichia coli and Pseudomonas aeruginosa. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial activity compared to standard antibiotics like Gentamicin and Ampicillin .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Compound Tested |
|---|---|---|
| E. coli | 15 μg/mL | Thiadiazole Derivative D |
| P. aeruginosa | 20 μg/mL | Thiadiazole Derivative E |
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth, apoptosis, or other cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles (e.g., thiadiazole, oxadiazole) and substituents. Key comparisons include:
*Calculated based on molecular formulas.
Key Observations:
- Substituents : The isoindole-dione group in the target compound introduces rigid aromaticity and electron-withdrawing properties, contrasting with the benzamide (Compounds 6, 8a) or benzodioxin () groups in analogs. This may influence solubility and target selectivity .
- Oxadiazoles () require hydrazine-carbodithioate intermediates, suggesting divergent reactivity .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The target compound’s isoindole-dione group likely exhibits C=O stretches near 1700 cm⁻¹, aligning with Compounds 8a–c (1679–1719 cm⁻¹) . Benzamide analogs (e.g., Compound 6) show lower C=O frequencies (~1606 cm⁻¹), reflecting reduced conjugation .
- Melting Points: Thiadiazoles with aromatic substituents (e.g., Compound 8a, mp 290°C) exhibit higher melting points than less polar analogs (e.g., Compound 6, mp 160°C), suggesting the target compound may have moderate thermal stability due to its mixed polar/nonpolar substituents .
Biological Activity
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is a compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 355.48 g/mol. The compound features a thiadiazole ring which is pivotal for its biological activity.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have shown that derivatives of 1,3,4-thiadiazole can inhibit the growth of various cancer cell lines. Specific derivatives exhibited IC50 values ranging from 0.74 to 10.0 μg/mL against human cancer cell lines such as HCT116 (colon cancer) and H460 (lung cancer) .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells without affecting normal cells. This selectivity is crucial for reducing side effects in therapeutic applications .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens:
- Broad Spectrum : Studies have reported that thiadiazole derivatives show activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum efficacy makes them potential candidates for developing new antibiotics .
- Case Studies : In a study evaluating several thiadiazole derivatives, one compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also noteworthy:
- Mechanistic Insights : Thiadiazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This action suggests their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure of thiadiazole derivatives and their biological activities is essential for drug design:
- Substituent Influence : Modifications at specific positions on the thiadiazole ring significantly affect biological activity. For example, substituents at the C-5 position have been found to enhance anticancer activity .
Data Tables
Q & A
Q. How can researchers improve the compound’s pharmacokinetic profile for in vivo applications?
- Prodrug design : Mask polar groups (e.g., isoindole dioxo) with ester linkages for enhanced absorption.
- Nanoparticle encapsulation : Use PEGylated liposomes to improve bioavailability and reduce systemic toxicity.
- Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites for structural modification .
- Synthesis & Characterization:
- Biological Activity & SAR:
- Computational Methods:
- Pharmacokinetics:
- Data Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
